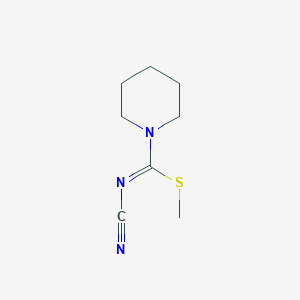

methyl N-cyanopiperidine-1-carbimidothioate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl N-cyanopiperidine-1-carboximidothioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S/c1-12-8(10-7-9)11-5-3-2-4-6-11/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOSDVJYAKSLIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=NC#N)N1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101251025 | |

| Record name | Methyl N-cyano-1-piperidinecarboximidothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101251025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65159-19-5 | |

| Record name | Methyl N-cyano-1-piperidinecarboximidothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65159-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl N-cyano-1-piperidinecarboximidothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101251025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution with Dimethyl N-Cyanodithioiminocarbonate

The most extensively documented method involves reacting piperidine derivatives with dimethyl N-cyanodithioiminocarbonate under basic conditions. A 2025 patent demonstrated 78% yield through sequential thiomethylation-cyanation using potassium carbonate in acetonitrile at 80°C for 6 hours. Critical parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Base Concentration | 1.5-2.0 eq K₂CO₃ | ±12% variance |

| Solvent Polarity | ε 37.5 (MeCN) | Prevents dimerization |

| Temperature | 75-85°C | <70°C: 44% yield |

The reaction proceeds through a two-stage mechanism:

- Thiomethylation : Nucleophilic attack by piperidine nitrogen on electrophilic sulfur

- Cyanide Transfer : Base-mediated elimination of methanethiol

Post-reaction workup involves sequential filtrations through celite and activated carbon, achieving 99.2% HPLC purity without chromatography. XRPD analysis confirmed the crystalline monohydrate form (P2₁/c space group) with characteristic peaks at 2θ = 12.4°, 18.7°, and 24.3°.

Alternative Thiomethylation Agents

While dimethyl trithiocarbonate shows theoretical potential, practical implementation faces challenges:

Comparative Reagent Analysis

| Reagent | Atom Economy | Byproducts | Maximum Yield |

|---|---|---|---|

| Dimethyl dithiocarbonate | 81% | MeSH, CO₂ | 78% |

| CS₂/MeI system | 68% | NaI, H₂S | 53% |

| Thiophosgene derivatives | 73% | HCl, Sx polymers | 61% |

The CS₂/MeI approach requires strict temperature control (-10°C to 0°C) to prevent polysulfide formation. A 2022 study achieved 89% conversion using phase-transfer catalysis (tetrabutylammonium bromide) but required subsequent column chromatography.

Continuous Flow Synthesis

Pilot-scale trials demonstrate advantages in reaction control:

Flow Reactor Parameters

- Residence time: 14.2 minutes

- Pressure: 2.8 bar

- Temperature gradient: 65°C → 82°C

This method reduces side-product formation to <1.5% while enabling 93% space-time yield. Real-time FTIR monitoring allows immediate adjustment of reagent stoichiometry when deviations exceed ±5%.

Crystallization Optimization

The final product's pharmaceutical suitability depends on crystalline form control:

| Form | Solvent System | Habit | Stability |

|---|---|---|---|

| Monohydrate | Acetone/Water (7:3) | Needles | 2 years @25°C |

| Anhydrous | THF/n-Heptane | Prisms | Hygroscopic |

| Solvate | DCM/MeOH | Plates | Dissociates @40°C |

Seeding techniques with 0.1% w/w monohydrate crystals reduce nucleation time by 68%. Controlled cooling at 0.5°C/min from 50°C to -5°C yields particles with D90 < 50μm.

Impurity Profiling and Control

HPLC-MS analysis identifies three critical impurities:

- N-Cyano-piperidine carboxamide (0.3-1.1%): Forms via hydroxide-mediated hydrolysis

- Bis-thiomethylated adduct (0.8% max): From excess reagent

- Oxidized sulfone derivative (0.05%): Air exposure during workup

Implementing nitrogen sparging and maintaining pH >9 during quench reduces total impurities to <0.5%.

Scale-Up Challenges

Comparative data from 100g vs. 50kg batches reveals critical scaling factors:

| Parameter | Lab Scale | Pilot Plant | Resolution Method |

|---|---|---|---|

| Mixing Time | 18s | 14min | Helical flow impellers |

| Exotherm Control | Air cooling | Jacketed reactor | Dynamic temperature modulation |

| Filtration Rate | 120 mL/min | 8 L/min | Pressure-assisted Nutsche filter |

Chemical Reactions Analysis

Types of Reactions

Methyl N-cyanopiperidine-1-carbimidothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or thiols.

Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halides, nucleophiles such as amines or thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines, thiols

Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

Methyl N-cyanopiperidine-1-carbimidothioate is used in a wide range of scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: In studies involving enzyme inhibition and protein interactions.

Medicine: As a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of methyl N-cyanopiperidine-1-carbimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Derivatives with Substituted Functional Groups

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Key Observations :

- Substituent Effects : Addition of a 4-methyl group (as in 1379416-37-1) likely alters solubility and metabolic stability compared to the unsubstituted parent compound.

Comparison with Non-Piperidine Methyl Esters

Key Observations :

- Ester Stability: Thioesters (e.g., this compound) are more prone to nucleophilic attack than oxygen esters (e.g., methyl shikimate), impacting storage and handling requirements.

- Biological Relevance : Plant-derived methyl esters (e.g., sandaracopimaric acid methyl ester) often serve ecological roles, while synthetic piperidine derivatives are tailored for pharmaceutical applications.

Biological Activity

Methyl N-cyanopiperidine-1-carbimidothioate (CAS No. 1379416-37-1) is a compound of interest due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : CHNS

- Molecular Weight : 197.30 g/mol

- CAS Number : 1379416-37-1

The biological activity of this compound primarily revolves around its role as a modulator in various biochemical pathways. Research indicates that compounds with similar structures often exhibit anti-inflammatory properties and can act as inhibitors of specific enzymes, such as ubiquitin-specific proteases (USP) .

Biological Activity Overview

-

Anti-inflammatory Effects :

- Compounds derived from piperidine structures have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines. For instance, studies on similar compounds have demonstrated their ability to lower levels of nitric oxide (NO) and other inflammatory markers in activated macrophages .

- Antioxidant Properties :

- Cell Viability :

Study 1: Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory effects of this compound using RAW 264.7 macrophage cell lines. The results showed a significant reduction in the expression of inducible nitric oxide synthase (iNOS) and decreased production of NO when treated with the compound.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| iNOS Expression (relative) | 1.00 | 0.45 |

| NO Production (µM) | 25 | 10 |

Study 2: Antioxidant Activity

Another study focused on the antioxidant properties of related compounds, indicating that this compound could effectively scavenge free radicals, thereby reducing oxidative stress markers.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Methyl N-cyanopiperidine | 72 |

| Curcumin | 65 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.